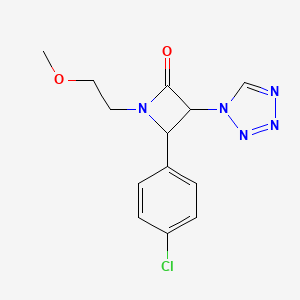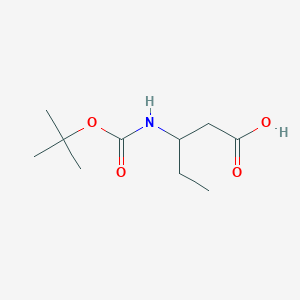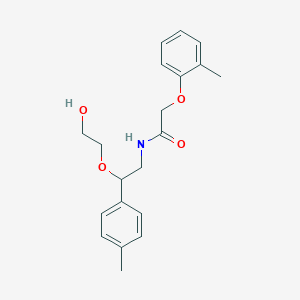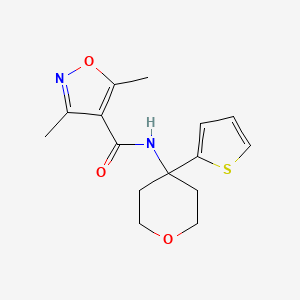
4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one, also known as AZD6738, is a small molecule inhibitor that targets the DNA damage response pathway. It has been studied extensively for its potential use in cancer treatment, as well as in other areas of scientific research.
Mechanism of Action
4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one targets the DNA damage response pathway by inhibiting the activity of the enzyme ataxia telangiectasia and Rad3-related protein (ATR). ATR is a key regulator of the DNA damage response, and its inhibition by this compound leads to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, this compound has also been shown to have other biochemical and physiological effects. It has been shown to reduce inflammation and improve glucose metabolism in animal models, as well as to protect against neurodegeneration in models of Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of 4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one is its specificity for ATR, which allows for more targeted and precise manipulation of the DNA damage response pathway. However, one limitation is its potential toxicity, particularly at higher doses.
Future Directions
There are several potential future directions for research on 4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one. One area of interest is its potential use in combination with immunotherapy for cancer treatment. It has also been suggested that this compound may have potential applications in the treatment of viral infections, such as HIV and hepatitis B. Additionally, further research is needed to better understand the potential side effects and toxicity of this compound, particularly in human subjects.
Synthesis Methods
The synthesis of 4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one involves several steps, including the reaction of 4-chlorobenzoyl chloride with 2-methoxyethylamine to form 4-(4-chlorophenyl)-1-(2-methoxyethyl)azetidin-2-one. This compound is then reacted with sodium azide to form 4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-azetidin-2-one azide, which is subsequently reduced to form this compound.
Scientific Research Applications
4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one has been studied extensively for its potential use in cancer treatment, particularly in combination with other chemotherapeutic agents. It has been shown to enhance the efficacy of DNA-damaging agents such as cisplatin and gemcitabine, as well as to sensitize cancer cells to radiation therapy.
properties
IUPAC Name |
4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(tetrazol-1-yl)azetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-21-7-6-18-11(9-2-4-10(14)5-3-9)12(13(18)20)19-8-15-16-17-19/h2-5,8,11-12H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZSUHCGCGHLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(C1=O)N2C=NN=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)




![Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2409275.png)

![1-methyl-4-[1-(2-methylprop-2-en-1-yl)pyrrolidin-2-yl]-1H-pyrazole](/img/structure/B2409278.png)
![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)

![1-{3-[(4-Chlorobenzyl)sulfonyl]-2-hydroxypropyl}-2-pyrrolidinone](/img/structure/B2409283.png)
![2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2409286.png)
![N-(2,2-dimethoxyethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409287.png)